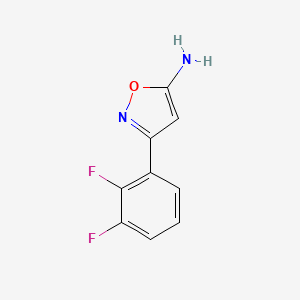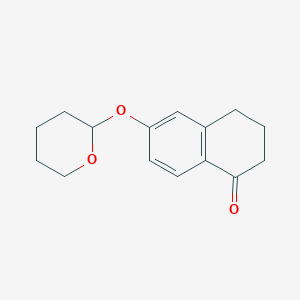![molecular formula C13H8F6N2O B13886550 4-[2,6-Bis(trifluoromethyl)pyridin-4-yl]oxyaniline](/img/structure/B13886550.png)
4-[2,6-Bis(trifluoromethyl)pyridin-4-yl]oxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2,6-Bis(trifluoromethyl)pyridin-4-yl]oxyaniline is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features a pyridine ring substituted with two trifluoromethyl groups and an aniline moiety connected via an oxygen atom. This structure imparts distinct electronic and steric characteristics, making it a valuable candidate for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,6-Bis(trifluoromethyl)pyridin-4-yl]oxyaniline typically involves the reaction of 2,6-bis(trifluoromethyl)pyridine with aniline in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The process may also involve the use of protecting groups to ensure selective functionalization of the desired positions on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product. Additionally, scaling up the reaction requires careful control of reaction parameters to maintain consistency and quality.
化学反应分析
Types of Reactions
4-[2,6-Bis(trifluoromethyl)pyridin-4-yl]oxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.
科学研究应用
4-[2,6-Bis(trifluoromethyl)pyridin-4-yl]oxyaniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
作用机制
The mechanism of action of 4-[2,6-Bis(trifluoromethyl)pyridin-4-yl]oxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aniline moiety can form hydrogen bonds with target proteins, influencing their activity and function. Additionally, the pyridine ring can participate in π-π interactions, further stabilizing the compound’s binding to its targets.
相似化合物的比较
Similar Compounds
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: This compound shares the trifluoromethyl-substituted pyridine structure but differs in its bipyridine configuration.
2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol: Similar in having the trifluoromethyl groups, but with a hydroxymethyl group instead of an aniline moiety.
Uniqueness
4-[2,6-Bis(trifluoromethyl)pyridin-4-yl]oxyaniline is unique due to its combination of trifluoromethyl groups and aniline moiety, which imparts distinct electronic properties and reactivity. This makes it particularly valuable for applications requiring specific interactions with biological targets or advanced material properties.
属性
分子式 |
C13H8F6N2O |
|---|---|
分子量 |
322.21 g/mol |
IUPAC 名称 |
4-[2,6-bis(trifluoromethyl)pyridin-4-yl]oxyaniline |
InChI |
InChI=1S/C13H8F6N2O/c14-12(15,16)10-5-9(6-11(21-10)13(17,18)19)22-8-3-1-7(20)2-4-8/h1-6H,20H2 |
InChI 键 |
XPMGLWSICAMTQM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N)OC2=CC(=NC(=C2)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-6-(4-methoxypyridin-3-yl)-4-morpholin-4-ylfuro[3,2-d]pyrimidine](/img/structure/B13886478.png)


![1-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13886487.png)

![tert-butyl N-[1-(2-nitrophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13886498.png)
![3-(6-Piperidin-1-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid](/img/structure/B13886499.png)
![[4-(2-Methoxyvinyl)norbornan-1-yl]methanol](/img/structure/B13886507.png)


![N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;methyl sulfate](/img/structure/B13886533.png)
![3-Chloro-6-piperazin-1-ylimidazo[1,2-a]pyrazine](/img/structure/B13886536.png)
![tert-butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13886538.png)
